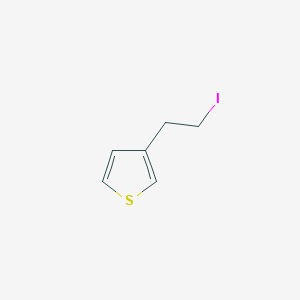
3-(2-Iodoethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethyl)thiophene is an organic compound with the molecular formula C6H7IS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of an iodoethyl group at the third position of the thiophene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)thiophene typically involves the iodination of 3-(2-ethyl)thiophene. One common method is the reaction of 3-(2-ethyl)thiophene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodoethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-(2-substituted ethyl)thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-(2-ethyl)thiophene.
Scientific Research Applications
3-(2-Iodoethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodothiophene: Another iodinated thiophene derivative with similar chemical properties.
3-(2-Bromoethyl)thiophene: A brominated analog with comparable reactivity.
3-(2-Chloroethyl)thiophene: A chlorinated analog with similar substitution patterns.
Uniqueness: 3-(2-Iodoethyl)thiophene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C6H7IS |
|---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
3-(2-iodoethyl)thiophene |
InChI |
InChI=1S/C6H7IS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
InChI Key |
IPLZAOPRGOXDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
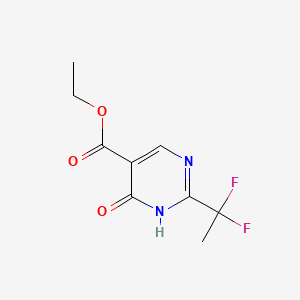
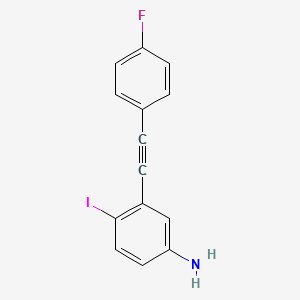
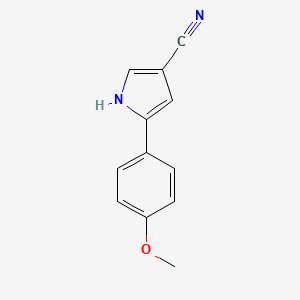
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
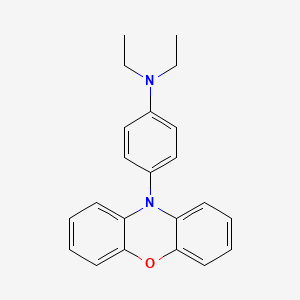
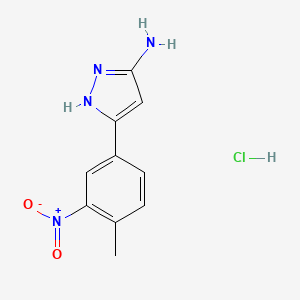
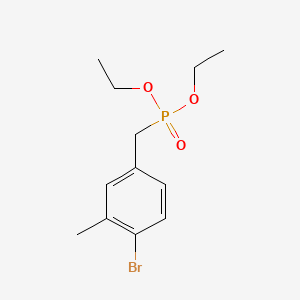
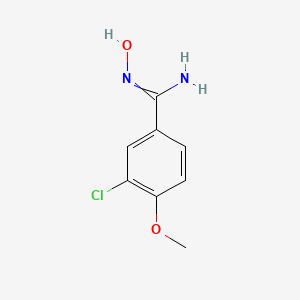
![2-[4-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B13701741.png)
